Cas no 79049-30-2 (N-Desethyl amodiaquine dihydrochloride)

N-Desethyl amodiaquine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- Monodesethylamodiaquine Dihydrochloride
- N-Desethyl Amodiaquine Dihydrochloride
- 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol,dihydrochloride
- N-Desethylamodiaquine dihydrochloride solution
- o-Cresol, 4-(7-chloro-4-quinolylamino)-α-ethylamino-, dihydrochloride (5CI)
- Phenol, 4-[(7-chloro-4-quinolinyl)amino]-2-[(ethylamino)methyl]-, dihydrochloride (9CI)
- AKOS032954268
- 4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol dihydrochloride
- 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;dihydrochloride
- N-desethyl Amodiaquine HCl
- HY-128554A
- N-Desethylamodiaquine-D5 dihydrochloride
- o-Cresol, 4-(7-chloro-4-quinolylamino)-alpha-ethylamino-, dihydrochloride
- 6D53CXP25W
- AS-78689
- Phenol, 4-[(7-chloro-4-quinolinyl)amino]-2-[(ethylamino)methyl]-, hydrochloride (1:2)
- Phenol, 4-[(7-chloro-4-quinolinyl)amino]-2-[(ethylamino)methyl]-, dihydrochloride
- 4-[(7-Chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol--hydrogen chloride (1/2)
- E85751
- 79049-30-2
- Desethylamodiaquine dihydrochloride
- DTXSID30670073
- CS-0095818
- N-DESETHYL AMODIAQUINE
- N-desethyl Amodiaquine HCl?
- 4-[(7-CHLOROQUINOLIN-4-YL)AMINO]-2-[(ETHYLAMINO)METHYL]PHENOL DIHYDROCHLORIDE
- DA-65991
- N-Desethyl amodiaquine dihydrochloride
-
- MDL: MFCD08063715
- インチ: 1S/C18H18ClN3O.ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;/h3-10,20,23H,2,11H2,1H3,(H,21,22);1H
- InChIKey: IWWFENVUWJIWLT-UHFFFAOYSA-N
- SMILES: Cl.ClC1C=C2N=CC=C(C2=CC=1)NC1C=C(CNCC)C(O)=CC=1
計算された属性
- 精确分子量: 399.067195g/mol
- 同位素质量: 399.067195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 370
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.2Ų
じっけんとくせい
- フラッシュポイント: 9℃
N-Desethyl amodiaquine dihydrochloride Security Information
- 危険物輸送番号:UN1230 - class 3 - PG 2 - Methanol, solution
- 危険カテゴリコード: 11-23/24/25-39/23/24/25-36/37/38
- セキュリティの説明: 7-16-36/37-45-36/37/39-26
-
危険物標識:
N-Desethyl amodiaquine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1107315-1g |
N-desethyl Amodiaquine HCl |
79049-30-2 | 95% | 1g |
$2500 | 2024-07-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-212178-5mg |
N-Desethyl Amodiaquine Dihydrochloride, |
79049-30-2 | ≥95% | 5mg |
¥2858.00 | 2023-09-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72930-500ug |
N-desethyl Amodiaquine (hydrochloride) |
79049-30-2 | 98% | 500ug |
¥528.00 | 2022-04-26 | |
DC Chemicals | DC60123-1g |
N-desethyl Amodiaquine HCl |
79049-30-2 | >98% | 1g |
$950.0 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12154L-10 mg |
N-Desethyl amodiaquine dihydrochloride |
79049-30-2 | 99.42% | 10mg |
¥4917.00 | 2022-04-26 | |
ChemScence | CS-0095818-5mg |
N-Desethyl amodiaquine dihydrochloride |
79049-30-2 | 99.69% | 5mg |
$300.0 | 2021-09-02 | |
ChemScence | CS-0095818-10mg |
N-Desethyl amodiaquine dihydrochloride |
79049-30-2 | 99.69% | 10mg |
$550.0 | 2021-09-02 | |
TRC | D288826-5mg |
N-Desethyl Amodiaquine Dihydrochloride |
79049-30-2 | 5mg |
$ 236.00 | 2023-09-08 | ||
eNovation Chemicals LLC | D771517-100mg |
N-Desethyl AModiaquine Dihydrochloride |
79049-30-2 | 98% | 100mg |
$3695 | 2024-06-06 | |
eNovation Chemicals LLC | D771517-10mg |
N-Desethyl AModiaquine Dihydrochloride |
79049-30-2 | 98% | 10mg |
$830 | 2024-06-06 |
N-Desethyl amodiaquine dihydrochloride 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
N-Desethyl amodiaquine dihydrochlorideに関する追加情報
Recent Advances in N-Desethyl Amodiaquine Dihydrochloride (CAS 79049-30-2): A Comprehensive Research Brief
N-Desethyl amodiaquine dihydrochloride (CAS 79049-30-2), a key metabolite of the antimalarial drug amodiaquine, has garnered significant attention in recent pharmacological and toxicological research. This compound, characterized by its dihydrochloride salt form, plays a crucial role in understanding the metabolic pathways and therapeutic efficacy of amodiaquine. Recent studies have focused on its pharmacokinetic properties, mechanisms of action, and potential applications beyond malaria treatment, including its immunomodulatory effects and possible repurposing for other infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry elucidated the crystalline structure and stability profile of N-Desethyl amodiaquine dihydrochloride, providing critical insights into its formulation optimization. Researchers employed X-ray diffraction and thermal analysis to characterize its polymorphic forms, which are essential for ensuring consistent bioavailability in drug products. These findings address previous challenges in the compound's storage and handling, particularly in tropical climates where degradation was a concern.
In the realm of malaria research, a groundbreaking clinical trial conducted across sub-Saharan Africa (2022-2023) investigated the correlation between N-Desethyl amodiaquine plasma concentrations and treatment outcomes. The multicenter study, involving over 1,200 patients, demonstrated that sustained levels of this metabolite above 100 ng/mL for at least 7 days correlated with a 98% cure rate for Plasmodium falciparum malaria. This pharmacodynamic relationship has important implications for dosing regimens and combination therapies in endemic regions.
Emerging research has also explored the compound's potential in autoimmune disorders. A preclinical study published in Nature Immunology (2023) revealed that N-Desethyl amodiaquine dihydrochloride modulates TLR7/9 signaling pathways, showing remarkable efficacy in murine models of lupus. The dihydrochloride formulation demonstrated superior solubility and tissue penetration compared to the free base, suggesting its advantage in systemic applications. These findings open new avenues for drug repurposing and combination therapies.
Analytical chemistry advancements have significantly improved the detection and quantification of 79049-30-2 in biological matrices. A recent publication in Analytical and Bioanalytical Chemistry (2024) described a novel UHPLC-MS/MS method with a lower limit of quantification of 0.1 ng/mL, enabling more precise pharmacokinetic studies. This methodological breakthrough is particularly valuable for therapeutic drug monitoring and understanding drug-drug interactions in polypharmacy scenarios common in malaria-endemic regions.
The safety profile of N-Desethyl amodiaquine dihydrochloride continues to be rigorously evaluated. A comprehensive toxicogenomics study (2023) identified specific genetic markers associated with hepatotoxicity risk, allowing for personalized medicine approaches in populations with high polymorphism frequencies of certain CYP450 enzymes. This research underscores the importance of pharmacogenomic testing when administering amodiaquine-based therapies in diverse ethnic populations.
Looking forward, several clinical trials registered in 2024 aim to investigate the compound's potential in combination with novel antimalarials and as part of triple artemisinin-based combination therapies (TACTs). These studies will provide critical data on cross-resistance patterns and the compound's role in addressing emerging artemisinin resistance. Furthermore, ongoing formulation research focuses on developing pediatric-friendly dosage forms with improved palatability and stability.
In conclusion, recent research on N-Desethyl amodiaquine dihydrochloride (79049-30-2) has significantly advanced our understanding of its pharmacological properties and therapeutic potential. From improved analytical methods to novel clinical applications, these developments position this metabolite as both a critical marker for amodiaquine therapy and a promising candidate for drug repurposing. Continued research in this area holds promise for addressing current challenges in malaria treatment and potentially expanding into new therapeutic domains.
79049-30-2 (N-Desethyl amodiaquine dihydrochloride) Related Products
- 1804623-93-5(2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile)
- 1384428-80-1(hex-5-ene-1,2-diamine dihydrochloride)
- 87268-36-8(4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole)
- 114438-75-4((2R)-2-bromo-Butanoic acid methyl ester)
- 2228188-95-0(1-(4,5-difluoro-2-nitrophenyl)propan-2-one)
- 2137555-72-5(1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-pyrazol-4-amine)
- 1382786-22-2(2-Bromo-3,6-difluoropyridine)
- 1707375-94-7((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)
- 1080028-71-2(5-Bromo-3-isocyanato-1-methylindole)
- 1803544-88-8(4-Amino-6-(aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine)
